(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
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Overview
Description
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine derivatives with dimethylamine and acetic acid. One common method includes the Mannich reaction, where formaldehyde, dimethylamine, and piperidine are reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
N-Methylpiperidine: Similar in structure but with different pharmacological properties.
Piperidin-4-one: Known for its diverse biological activities and used in various synthetic applications.
Uniqueness
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a dimethylaminomethyl group and an acetic acid moiety, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a ligand, influencing various biochemical pathways:
- Receptor Binding : The compound can act as an agonist or antagonist at neurotransmitter receptors, notably affecting serotonin transporters (SERT) and cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
- Enzyme Inhibition : It has shown potential as an inhibitor of cholinesterase, which is significant for cognitive function and memory retention .
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
Case Studies
- Cholinesterase Inhibition :
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Testing :
Data Tables
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)6-9-4-3-5-12(7-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQNJCVUDZHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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